Superior Analgesic Efficacy of Tanezumab Versus Naproxen in Chronic Low Back Pain
In a randomized controlled trial of patients with chronic low back pain (CLBP), tanezumab demonstrated statistically and clinically superior analgesic efficacy compared to naproxen, a widely prescribed NSAID comparator. The mean change from baseline in average low back pain intensity (aLBPI) at Week 6 was significantly greater with intravenous tanezumab 200 μg/kg than with oral naproxen 500 mg twice daily [1].
| Evidence Dimension | Analgesic Efficacy (Mean Change in aLBPI at Week 6) |
|---|---|
| Target Compound Data | Tanezumab 200 μg/kg IV: Superior reduction in aLBPI |
| Comparator Or Baseline | Naproxen 500 mg oral BID: Lesser reduction in aLBPI |
| Quantified Difference | P = 0.004 (tanezumab vs naproxen) |
| Conditions | Randomized, double-blind, placebo- and active-controlled trial; adults with chronic LBP (NCT00924664); 6-week primary endpoint |
Why This Matters
This direct head-to-head evidence enables researchers to benchmark tanezumab's efficacy against a standard-of-care NSAID comparator, providing a critical reference point for study design and power calculations.
- [1] Kivitz AJ, et al. Efficacy and safety of tanezumab in the treatment of chronic low back pain. Pain. 2013;154(9):1706-1715. ClinicalTrials.gov: NCT00924664. View Source
